molecular formula C13H15NO2 B14659721 2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl- CAS No. 50461-77-3

2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl-

Cat. No.: B14659721
CAS No.: 50461-77-3
M. Wt: 217.26 g/mol
InChI Key: PIIOPDOVJPFWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl- is a heterocyclic compound that belongs to the family of 2-pyrrolidinone derivatives. These compounds are known for their significant structural roles in various bioactive natural products. The compound features a g-lactam ring containing four carbon atoms and one nitrogen atom, making it an important structural subunit in numerous bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl- can be achieved through various synthetic routes. One common method involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones from readily available synthetic precursors . Another approach involves the reaction of five-membered lactone precursors with ammonia or amines, reductive cyclization of nitroolefins with 1,3-diketones, or various aldol-type cyclo-condensations .

Industrial Production Methods: Industrial production methods for this compound typically involve multi-component reactions (MCRs) that offer efficient synthetic pathways to obtain complex molecular structures. These reactions often involve aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include sodium diethyl oxalacetate, aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate. The reaction conditions often involve the use of bases or acids to facilitate the cyclization and condensation processes .

Major Products Formed: The major products formed from these reactions are polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which have been shown to possess a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-HIV-1, anti-inflammatory, and antioxidant properties .

Scientific Research Applications

2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds. In biology, it has been studied for its potential as an antioxidant and radical scavenger . In medicine, it has shown promise as an inhibitor of HIV-1 integrase and as an antibiotic active against Staphylococcus aureus and Bacillus subtilis .

Mechanism of Action

Properties

CAS No.

50461-77-3

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-hydroxy-2-phenyl-3-propyl-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C13H15NO2/c1-2-6-10-11(14-13(16)12(10)15)9-7-4-3-5-8-9/h3-5,7-8,11,15H,2,6H2,1H3,(H,14,16)

InChI Key

PIIOPDOVJPFWEA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)NC1C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.